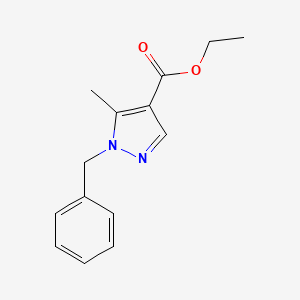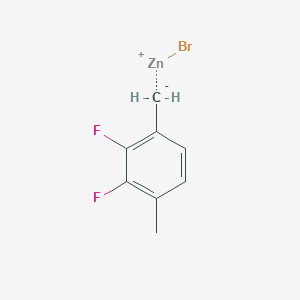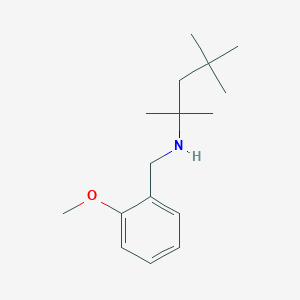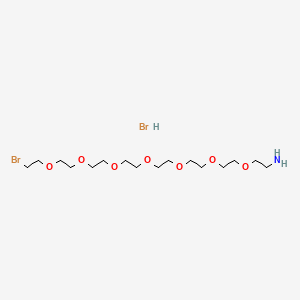
Bromo-PEG7-amine (hydrobromide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-PEG7-amine (hydrobromide): is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to enhance the solubility and stability of PROTACs, making it a valuable tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Bromo-PEG7-amine (hydrobromide) is synthesized through a series of chemical reactions involving the introduction of a bromine atom and an amine group into a PEG chain. The synthetic route typically involves the following steps:
Bromination: The PEG chain is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Amination: The brominated PEG is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of Bromo-PEG7-amine (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Bromo-PEG7-amine (hydrobromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azido-PEG7-amine, thiocyanato-PEG7-amine.
Oxidation Products: Nitroso-PEG7-amine, nitro-PEG7-amine.
Reduction Products: Primary amine derivatives
科学的研究の応用
Bromo-PEG7-amine (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and the treatment of diseases through targeted protein degradation.
Industry: Utilized in the production of advanced materials and nanotechnology applications .
作用機序
The mechanism of action of Bromo-PEG7-amine (hydrobromide) involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker enhances the solubility and stability of the PROTAC, ensuring efficient protein degradation .
類似化合物との比較
Bromo-PEG4-amine: A shorter PEG linker with similar properties but lower solubility and stability.
Bromo-PEG12-amine: A longer PEG linker that provides greater flexibility but may reduce the efficiency of protein degradation.
Azido-PEG7-amine: Contains an azide group instead of a bromine atom, used for click chemistry applications.
Uniqueness: Bromo-PEG7-amine (hydrobromide) is unique due to its optimal PEG chain length, which balances solubility, stability, and flexibility. This makes it particularly effective in the synthesis of PROTACs and other applications requiring precise control over molecular interactions .
特性
分子式 |
C16H35Br2NO7 |
|---|---|
分子量 |
513.3 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrobromide |
InChI |
InChI=1S/C16H34BrNO7.BrH/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18;/h1-16,18H2;1H |
InChIキー |
MZCXXNFWQNGDJA-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


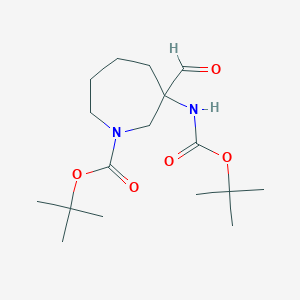
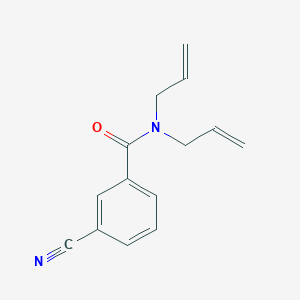
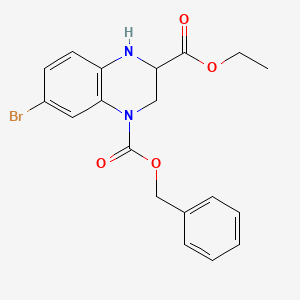
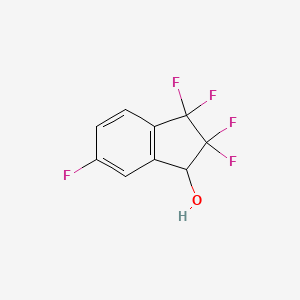

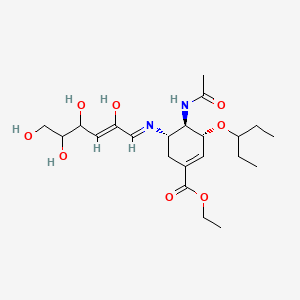

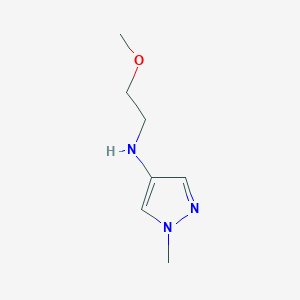
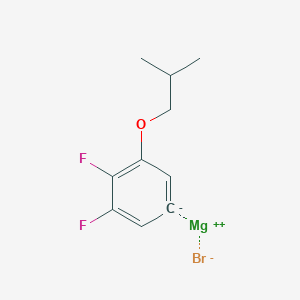
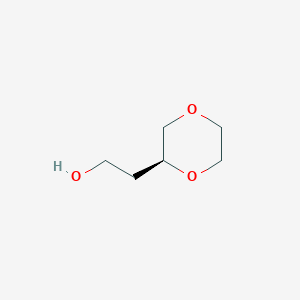
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
